REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[N:4][CH:3]=1.[CH3:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.O>CN(C)C=O>[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:2]2[CH:3]=[N:4][CH:5]=[C:6]([NH2:8])[N:7]=2)[CH2:12][CH2:11]1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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ClC1=CN=CC(=N1)N
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Name
|
|
Quantity
|
942 L
|
Type
|
reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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extracted with 3 portions of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic was dried over magnesium sulfate
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Type
|
FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified via chromatography (silica gel 40 g methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
Product isolated as a tan oil that
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=NC(=CN=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |